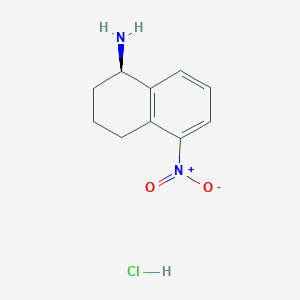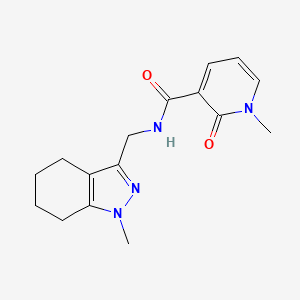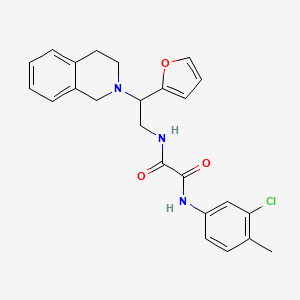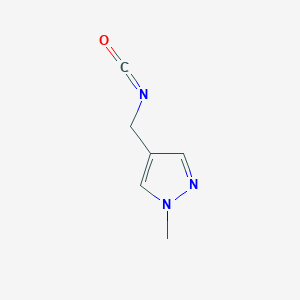![molecular formula C23H17NO7 B2513779 3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 671210-84-7](/img/no-structure.png)
3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a chemical compound with the molecular formula C23H17NO7. It contains 51 bonds in total, including 34 non-H bonds, 22 multiple bonds, 7 rotatable bonds, 4 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 nitro group (aromatic), and 4 ethers (aromatic) .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, such as 3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one, has been a subject of interest in recent years . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is complex, with a molecular weight of 419.389. It contains several functional groups, including a ketone, a nitro group, and four ethers .Scientific Research Applications
- The chroman-4-one framework is a significant structural entity in medicinal chemistry. Researchers have explored its derivatives for potential drug candidates .
Medicinal Chemistry and Drug Discovery
Antiplasmodial Activity
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves the reaction of 4-methoxyphenol with 4-nitrobenzyl bromide to form 3-(4-methoxyphenoxy)-4-nitrobenzyl bromide. This intermediate is then reacted with 7-hydroxy-4-chromone to form the final product.", "Starting Materials": [ "4-methoxyphenol", "4-nitrobenzyl bromide", "7-hydroxy-4-chromone", "Sodium hydroxide", "Potassium carbonate", "Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methoxyphenol in dimethylformamide and add sodium hydroxide. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 4-nitrobenzyl bromide to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add water to the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Dissolve the crude product in methanol and add potassium carbonate. Heat the mixture at reflux for 2 hours.", "Step 5: Cool the reaction mixture and filter the product. Wash the solid with water and dry in vacuum to obtain the final product." ] } | |
CAS RN |
671210-84-7 |
Product Name |
3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
Molecular Formula |
C23H17NO7 |
Molecular Weight |
419.389 |
IUPAC Name |
3-(4-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17NO7/c1-28-17-6-8-18(9-7-17)31-22-14-30-21-12-19(10-11-20(21)23(22)25)29-13-15-2-4-16(5-3-15)24(26)27/h2-12,14H,13H2,1H3 |
InChI Key |
GEZPFNSIRWZKFO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2513699.png)
![2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2513700.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2513701.png)
![2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2513702.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2513704.png)



![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2513714.png)


![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2513718.png)
